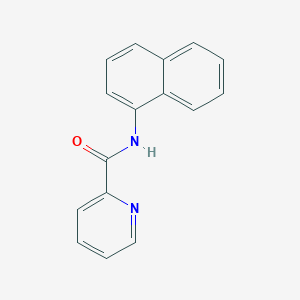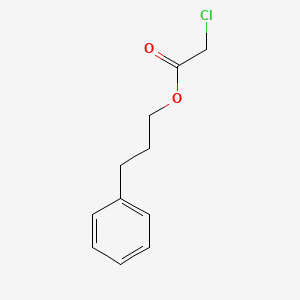
Acetic acid, chloro-, 3-phenylpropyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, chloro-, 3-phenylpropyl ester: is an organic compound with the molecular formula C11H13ClO2 . It is also known by its IUPAC name, 3-phenylpropyl 2-chloroacetate . This compound belongs to the ester family, characterized by the presence of a carbonyl group adjacent to an ether linkage.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, chloro-, 3-phenylpropyl ester typically involves the esterification of 2-chloroacetic acid with 3-phenylpropanol . This reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as p-toluenesulfonic acid can also enhance the reaction rate and efficiency .
化学反应分析
Types of Reactions:
Nucleophilic Substitution: The chloro group in the ester can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Nucleophilic Substitution: Nucleophiles like amines or thiols under mild heating.
Major Products:
Hydrolysis: 2-chloroacetic acid and 3-phenylpropanol.
Nucleophilic Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Chemistry: Acetic acid, chloro-, 3-phenylpropyl ester is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine:
Industry: In the industrial sector, it is used in the manufacture of fragrances and flavoring agents due to its ester functional group, which often imparts pleasant odors .
作用机制
The mechanism of action of acetic acid, chloro-, 3-phenylpropyl ester involves its reactivity as an ester. In biological systems, esters are typically hydrolyzed by esterases, leading to the release of the corresponding alcohol and acid. The chloro group can also participate in nucleophilic substitution reactions, making it a versatile intermediate in various biochemical pathways .
相似化合物的比较
Ethyl acetate: Another ester with a simpler structure, used widely as a solvent.
Methyl chloroacetate: Similar in structure but with a methyl group instead of a 3-phenylpropyl group.
属性
CAS 编号 |
64046-48-6 |
|---|---|
分子式 |
C11H13ClO2 |
分子量 |
212.67 g/mol |
IUPAC 名称 |
3-phenylpropyl 2-chloroacetate |
InChI |
InChI=1S/C11H13ClO2/c12-9-11(13)14-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
InChI 键 |
HTTWQUXWZPNKIN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCOC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


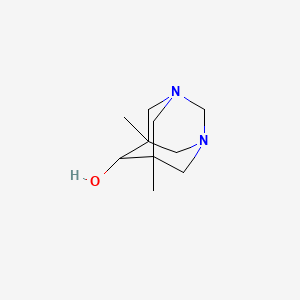
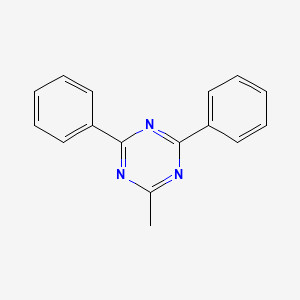
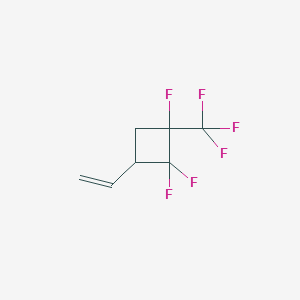
![4,4-dimethyl-8-phenyl-15-sulfanylidene-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17)-tetraen-13-one](/img/structure/B14162392.png)
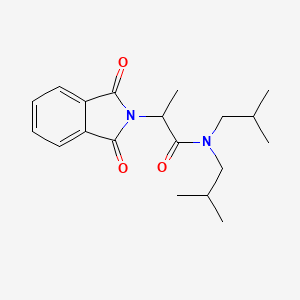
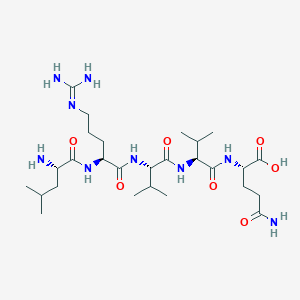
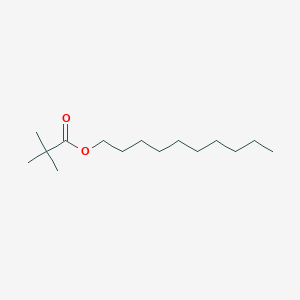
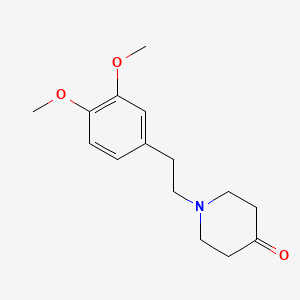
![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162419.png)
![3-Imino-5,7-dimethyl-4a,7a-diphenyloctahydro-6H-imidazo[4,5-E][1,2,4]triazin-6-one](/img/structure/B14162427.png)
![N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide](/img/structure/B14162428.png)
![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162436.png)
![(6E)-6-[(1-benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14162467.png)
